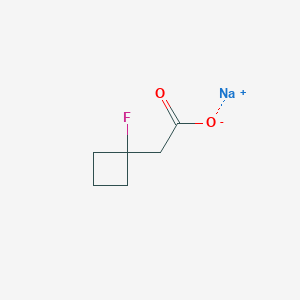
Sodium;2-(1-fluorocyclobutyl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium;2-(1-fluorocyclobutyl)acetate is a chemical compound with the CAS Number: 2460755-99-9 . It has a molecular weight of 154.12 and is typically in powder form . The IUPAC name for this compound is sodium 2-(1-fluorocyclobutyl)acetate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H9FO2.Na/c7-6(2-1-3-6)4-5(8)9;/h1-4H2,(H,8,9);/q;+1/p-1 . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a powder with a molecular weight of 154.12 . It is stored at a temperature of -10 degrees . The compound’s other physical and chemical properties would depend on factors such as its purity and the conditions under which it is stored and used.科学的研究の応用
Electrochemical Applications
Research has highlighted the utility of fluorinated compounds in improving the performance of sodium-based batteries. For example, fluorinated ethylene carbonate has been identified as an efficient electrolyte additive for rechargeable sodium batteries, enhancing the reversibility of electrochemical sodium insertion and deposition/dissolution processes in sodium cells (Komaba et al., 2011). Such additives play a crucial role in the development of high-efficiency, rechargeable sodium-ion batteries for energy storage applications.
Organometallic Chemistry and Catalysis
In organometallic chemistry, the palladium(II) agostic complex study demonstrates the dynamic nature of aryl–Pd and alkyl–Pd bonds, showcasing the complexity and potential applications in catalytic processes (Thomas et al., 2011). These findings contribute to the understanding of transition metal-catalyzed reactions, which are fundamental in the synthesis of complex organic molecules.
Materials Science
In the realm of materials science, the study of sodium (2-carbamoylphenoxy) acetate salt crystal reveals its structural and spectroscopic properties (Turza et al., 2020). Such materials have potential applications in the development of advanced materials with specific optical or electronic properties.
Synthesis and Chemical Characterization
The synthesis and characterization of new compounds, such as sodium bis(2-pyridylthio)acetate ligand and related organotin(IV) complexes, provide insights into their potential applications in medicinal chemistry and materials science (Benetollo et al., 2005). These studies contribute to the development of new materials and catalysts with tailored properties for specific applications.
Energy Storage Technologies
Research on sodium metal batteries, particularly focusing on the stability enabled by localized high-concentration electrolytes, underscores the importance of electrolyte composition in achieving high efficiency and long-term stability in sodium-ion batteries (Zheng et al., 2018). This is crucial for the advancement of sodium-ion technology as a viable alternative to lithium-ion batteries for energy storage.
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 , indicating potential hazards if the compound is ingested, comes into contact with skin or eyes, or is inhaled. Precautionary measures include avoiding contact with skin, eyes, and clothing, and avoiding ingestion and inhalation .
将来の方向性
While specific future directions for Sodium;2-(1-fluorocyclobutyl)acetate were not found in the search results, acetate-based ionic liquids (AcILs), a category to which this compound may belong, have been identified as having potential applications in the fields of energy and the petrochemical industry . These applications are based on the unique characteristics of AcILs, including their structure tunability, non-volatility, good solubility to biomass, and favorable adsorption capacity .
特性
IUPAC Name |
sodium;2-(1-fluorocyclobutyl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9FO2.Na/c7-6(2-1-3-6)4-5(8)9;/h1-4H2,(H,8,9);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDWSMTWSARXISY-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CC(=O)[O-])F.[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8FNaO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

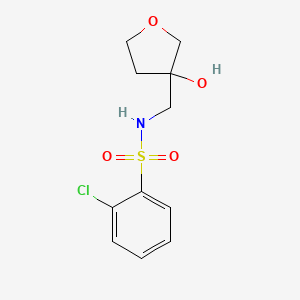
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-5-fluoro-2-methoxybenzenesulfonamide](/img/structure/B2978871.png)
![4,5,6,7-Tetrahydro-3H-[1,2,3]triazolo[4,5-C]pyridine](/img/structure/B2978872.png)
![6-Benzyl-2-(4-(methylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2978873.png)
![N-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]butan-1-amine;hydrochloride](/img/structure/B2978874.png)
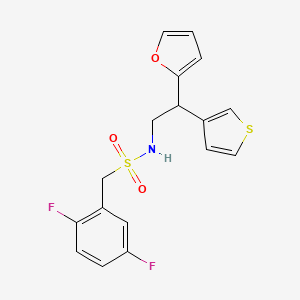
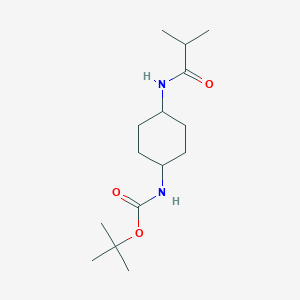
![(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-fluorobenzamide](/img/structure/B2978881.png)
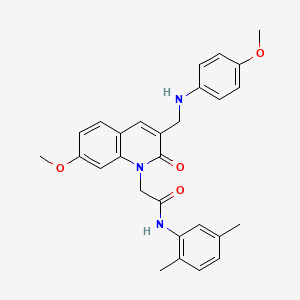
![N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-4-ethylbenzenesulfonamide](/img/structure/B2978883.png)
![8-(4-fluorophenyl)-N-(3-methoxyphenethyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2978885.png)
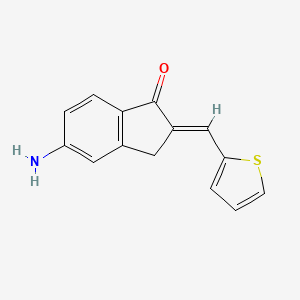

![2-(methylsulfanyl)-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B2978890.png)